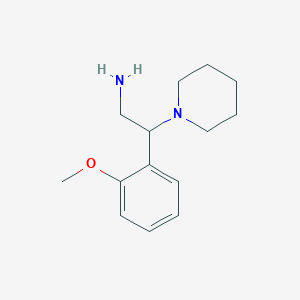

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine

Vue d'ensemble

Description

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring via an ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and piperidine.

Formation of Intermediate: The 2-methoxybenzaldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the following areas:

Antidepressant Activity

Research suggests that derivatives of piperidine, including 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, may exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .

Anti-Cancer Properties

Studies have indicated that compounds containing piperidine structures can possess anti-cancer properties. For instance, similar derivatives have shown effectiveness against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation, making it a candidate for treating inflammatory diseases .

Case Study 1: Antidepressant Effects

A study published in a pharmacological journal examined the effects of this compound on animal models of depression. The results demonstrated significant reductions in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .

Case Study 2: Anti-Cancer Efficacy

In vitro studies have shown that this compound can inhibit the growth of glioblastoma cells. The mechanism involves the disruption of cell proliferation pathways and induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent against aggressive tumors .

Case Study 3: Inflammatory Response Modulation

Another study focused on the anti-inflammatory effects of the compound, revealing that it significantly reduced levels of inflammatory markers in animal models of arthritis. This suggests that it may be beneficial in developing treatments for autoimmune diseases .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine: Similar structure but with a morpholine ring instead of a piperidine ring.

2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine is unique due to its specific combination of a methoxyphenyl group and a piperidine ring, which may confer distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Activité Biologique

2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine, also known by its CAS number 904805-93-2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring attached to a methoxy-substituted phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance, research has investigated its in vitro antiglioma activity , particularly against glioblastoma cells. The findings indicate that this compound exhibits significant cytotoxic effects on glioma cells, which are known for their aggressive nature and resistance to conventional therapies .

Table 1: Antitumor Activity Overview

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| U87MG (Glioblastoma) | 15 | Induction of apoptosis and inhibition of proliferation |

Antimicrobial Activity

In addition to its antitumor effects, the compound has shown antimicrobial activity . Research indicates that derivatives of piperidine, including those similar to this compound, exhibit varying degrees of antibacterial and antifungal properties. The minimum inhibitory concentrations (MICs) against various pathogens have been documented, suggesting potential applications in treating infections .

Table 2: Antimicrobial Activity Summary

| Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0048 | Bactericidal |

| Escherichia coli | 0.0195 | Bactericidal |

| Candida albicans | 0.039 | Fungicidal |

The biological activity of this compound appears to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It promotes apoptotic pathways, leading to programmed cell death in malignant cells.

- Inhibition of Inflammatory Responses : The compound may modulate inflammatory pathways, which is crucial in both cancer progression and infection control.

Case Studies

A notable case study involved the use of polymeric nanocapsules to deliver this compound directly to glioma cells. The encapsulation improved the bioavailability and targeted delivery, enhancing the therapeutic efficacy while minimizing systemic toxicity .

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-17-14-8-4-3-7-12(14)13(11-15)16-9-5-2-6-10-16/h3-4,7-8,13H,2,5-6,9-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQCMHDWEYJAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588441 | |

| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904805-93-2 | |

| Record name | 2-(2-Methoxyphenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.